molecular formula C18H22FN3O2 B5306709 2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5306709
M. Wt: 331.4 g/mol
InChI Key: HDACLBAXKJRPML-UHFFFAOYSA-N
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Description

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide
  • 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide

Uniqueness

2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of the 3-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to certain biological targets compared to its bromine or chlorine analogs .

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c19-16-4-1-3-15(11-16)13-21-6-8-22(9-7-21)14-18(23)20-12-17-5-2-10-24-17/h1-5,10-11H,6-9,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACLBAXKJRPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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